molecular formula C7H6N2OS B6223559 6-aminothieno[3,2-b]pyridin-7-ol CAS No. 2763755-85-5

6-aminothieno[3,2-b]pyridin-7-ol

Cat. No.: B6223559
CAS No.: 2763755-85-5
M. Wt: 166.2
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Description

6-aminothieno[3,2-b]pyridin-7-ol is a heterocyclic compound that features a fused ring system combining thiophene and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-aminothieno[3,2-b]pyridin-7-ol typically involves multi-step processes. One common method is the one-pot three-component condensation reaction. This involves the condensation of acyclic precursors such as pentane-2,4-diones, cyanothioacetamide, and α-halo ketones in the presence of a base like sodium ethoxide in dimethylformamide (DMF) at 50°C . The reaction proceeds through a series of steps including Knoevenagel condensation, intramolecular cyclization, and alkylation to form the desired thieno[3,2-b]pyridine derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-aminothieno[3,2-b]pyridin-7-ol undergoes various chemical reactions including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Common substitution reactions include nucleophilic aromatic substitution, where halogen atoms are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives.

Scientific Research Applications

6-aminothieno[3,2-b]pyridin-7-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-aminothieno[3,2-b]pyridin-7-ol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-aminothieno[3,2-b]pyridin-7-ol is unique due to its specific substitution pattern and the presence of both amino and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

CAS No.

2763755-85-5

Molecular Formula

C7H6N2OS

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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